Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel-
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Overview
Description
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. It is often studied in the context of organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.1.0.02,4]-heptane typically involves the construction of its highly strained ring system. One common method involves the β-elimination of acetic acid from a precursor molecule, such as bicyclo[3.2.0]hepta-3,6-dien-2-one . This reaction sequence includes 1,4-addition of propanethiol followed by photochemical construction .
Industrial Production Methods
Industrial production methods for tricyclo[4.1.0.02,4]-heptane are less common due to the complexity and cost associated with its synthesis. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Common Reagents and Conditions
Common reagents used in reactions with tricyclo[4.1.0.02,4]-heptane include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the transition states of the strained intermediates .
Major Products Formed
The major products formed from reactions involving tricyclo[4.1.0.02,4]-heptane depend on the type of reaction. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction may yield less strained hydrocarbons .
Scientific Research Applications
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of ring strain on reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are still under research.
Medicine: Potential use in drug design due to its unique structure, which may impart specific biological activities.
Mechanism of Action
The mechanism of action of tricyclo[4.1.0.02,4]-heptane in chemical reactions involves the relief of ring strain through various pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form reactive intermediates that facilitate the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
Twistane (Tricyclo[4.4.0.03,8]decane): Another polycyclic hydrocarbon with a similar strained ring system.
Adamantane: A diamondoid hydrocarbon with a less strained but similarly rigid structure.
Bicyclo[1.1.1]pentane: A smaller polycyclic compound with significant ring strain.
Uniqueness
Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is unique due to its specific ring strain and the resulting reactivity. Its structure allows for the study of strain effects in chemical reactions, making it a valuable compound in both theoretical and applied chemistry .
Properties
CAS No. |
187-26-8 |
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Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
tricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2 |
InChI Key |
XIIJQOYMVIJNEP-UHFFFAOYSA-N |
SMILES |
C1C2CC2C3C1C3 |
Canonical SMILES |
C1C2CC2C3C1C3 |
16782-44-8 | |
Synonyms |
Tricyclo[4.1.0.02,4]heptane |
Origin of Product |
United States |
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